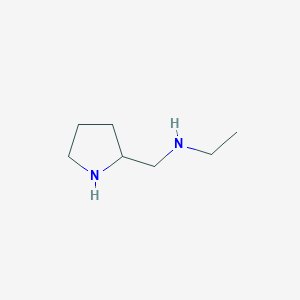

Ethyl-pyrrolidin-2-ylmethyl-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

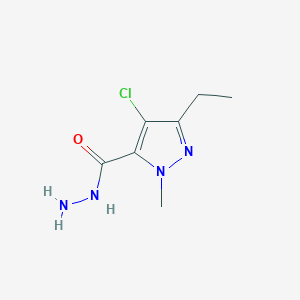

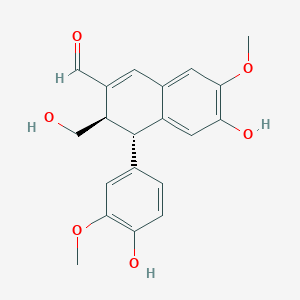

Ethyl-pyrrolidin-2-ylmethyl-amine, also known as EPT, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid pyrrolidine and has a structure composed of a five-membered ring with two nitrogen atoms and an alkyl chain. EPT has been studied for its ability to act as a neurotransmitter, as well as its potential to be used as a reagent in chemical synthesis.

科学研究应用

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a core structure related to ethyl-pyrrolidin-2-ylmethyl-amine, is a versatile scaffold in drug discovery. The pyrrolidine ring is utilized extensively by medicinal chemists due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and increase three-dimensional coverage. This structural feature has led to the development of bioactive molecules with target selectivity, including various derivatives with significant biological profiles. The stereochemistry and spatial orientation of substituents on the pyrrolidine ring can lead to diverse biological activities, highlighting the ring's significance in designing new compounds for therapeutic use (Li Petri et al., 2021).

Biogenic Amines and Nitrosamine Formation

Ethyl-pyrrolidin-2-ylmethyl-amine belongs to the class of biogenic amines, which are crucial in food safety and quality determination. The study of biogenic amines, such as putrescine and cadaverine, has implications in understanding food spoilage and the potential formation of nitrosamines, which are carcinogenic compounds. The interaction of biogenic amines in the formation of nitrosamines, such as nitrosopiperidine and nitrosopyrrolidine, underlines the importance of these amines in food chemistry and toxicology. Understanding these relationships can aid in elucidating the mechanisms of foodborne intoxications and ensuring the safety of food products (Bulushi et al., 2009).

Therapeutic Potential and Biological Activities

The research on pyrrolidine and its derivatives encompasses various fields, including the development of analgesics with reduced adverse effects. For instance, Oliceridine is a novel mu-opioid receptor agonist, highlighting the therapeutic potential of compounds that selectively activate specific signaling pathways. Such advancements suggest that structural analogs of ethyl-pyrrolidin-2-ylmethyl-amine could be explored for their analgesic benefits while limiting related adverse effects, showcasing the broader implications of pyrrolidine derivatives in medicinal chemistry (Urits et al., 2019).

Environmental and Health Implications

Further, the study of amine-functionalized sorbents in the removal of persistent and toxic substances, such as PFAS, from water supplies demonstrates the environmental significance of amine derivatives. This research provides insight into developing new materials for environmental remediation, emphasizing the critical role of amines in addressing contemporary environmental challenges (Ateia et al., 2019).

属性

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-8-6-7-4-3-5-9-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPMBVAAVPXDKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562879 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrrolidin-2-ylmethyl)ethanamine | |

CAS RN |

129231-12-5 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)